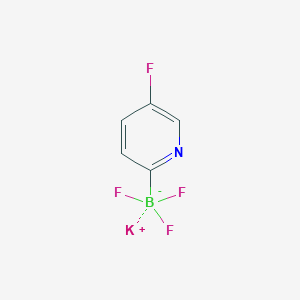

Potassium5-fluoropyridine-2-trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Fluoropyridine-2-trifluoroborate de potassium est un composé chimique de formule moléculaire C5H3BF4KN et d'une masse molaire de 202,99 g/mol Il s'agit d'un composé contenant du bore qui présente un cycle pyridine substitué par des groupes fluor et trifluoroborate.

Méthodes De Préparation

La synthèse du 5-Fluoropyridine-2-trifluoroborate de potassium implique généralement la réaction de l'acide 5-fluoropyridine-2-boronique avec le trifluoroborate de potassium dans des conditions spécifiques . La réaction est généralement effectuée en présence d'une base, telle que le carbonate de potassium, et d'un solvant, tel que l'eau ou un solvant organique comme le tétrahydrofurane (THF). Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que le produit souhaité soit formé. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires mais à plus grande échelle avec des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Le 5-Fluoropyridine-2-trifluoroborate de potassium subit divers types de réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe trifluoroborate est remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, conduisant à la formation de différents produits.

Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium, les bases telles que le carbonate de potassium et les solvants tels que le THF ou l'eau. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et de la nature des réactifs impliqués.

Applications de la recherche scientifique

Le 5-Fluoropyridine-2-trifluoroborate de potassium a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Le composé est utilisé dans le développement de produits pharmaceutiques et d'agrochimiques fluorés en raison de sa capacité à introduire des atomes de fluor dans les molécules organiques, ce qui peut améliorer leur activité biologique et leur stabilité.

Médecine : Il est impliqué dans la synthèse de candidats médicaments potentiels et de molécules bioactives.

Industrie : Le composé est utilisé dans la production de matériaux avancés et de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du 5-Fluoropyridine-2-trifluoroborate de potassium implique sa capacité à agir comme un nucléophile ou un électrophile dans diverses réactions chimiques. Le groupe trifluoroborate peut stabiliser les charges négatives, ce qui fait du composé un intermédiaire polyvalent en synthèse organique. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des réactifs avec lesquels il interagit.

Applications De Recherche Scientifique

Potassium5-fluoropyridine-2-trifluoroborate has a wide range of applications in scientific research, including:

Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to introduce fluorine atoms into organic molecules, which can enhance their biological activity and stability.

Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of Potassium5-fluoropyridine-2-trifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparaison Avec Des Composés Similaires

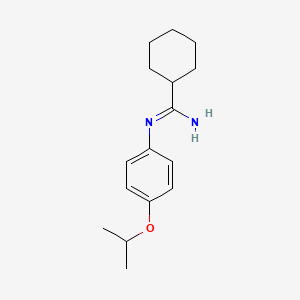

Le 5-Fluoropyridine-2-trifluoroborate de potassium peut être comparé à d'autres composés similaires, tels que :

2-Fluoropyridine-5-trifluoroborate de potassium : Structure similaire mais avec des motifs de substitution différents sur le cycle pyridine.

6-Bromo-3-fluoropyridine-2-trifluoroborate de potassium : Contient un atome de brome en plus des groupes fluor et trifluoroborate.

6-Fluoro-2-méthylpyridine-3-trifluoroborate de potassium : Comporte un groupe méthyle à la place d'un des atomes de fluor.

Ces composés partagent des propriétés chimiques similaires mais diffèrent par leur réactivité et leurs applications en raison des variations dans leurs structures moléculaires.

Propriétés

Numéro CAS |

1150654-92-4 |

|---|---|

Formule moléculaire |

C5H3BF4KN |

Poids moléculaire |

202.99 g/mol |

Nom IUPAC |

potassium;trifluoro-(5-fluoropyridin-2-yl)boranuide |

InChI |

InChI=1S/C5H3BF4N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |

Clé InChI |

DKZSBTOKRWXZOT-UHFFFAOYSA-N |

SMILES canonique |

[B-](C1=NC=C(C=C1)F)(F)(F)F.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)

![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)

![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)